S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Reagent used in the synthesis of Cefotaxime and related derivatives, such as: Ceftriaxone
Brand Name:
Vulcanchem
CAS No.:
80756-85-0
VCID:
VC0194001
InChI:
InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
SMILES:
CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula:
C13H10N4O2S3
Molecular Weight:
350.4 g/mol
S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
CAS No.: 80756-85-0
Impurities
VCID: VC0194001
Molecular Formula: C13H10N4O2S3
Molecular Weight: 350.4 g/mol
Purity: > 95%
CAS No. | 80756-85-0 |
---|---|
Product Name | S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate |
Molecular Formula | C13H10N4O2S3 |
Molecular Weight | 350.4 g/mol |
IUPAC Name | S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |
Standard InChI | InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15) |
Standard InChIKey | COFDRZLHVALCDU-UHFFFAOYSA-N |
Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 |
SMILES | CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Appearance | Pale Yellow Solid |
Melting Point | >126°C |
Description | Reagent used in the synthesis of Cefotaxime and related derivatives, such as: Ceftriaxone |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic Acid S-2-Benzothiazole Ester; S-(Benz |
PubChem Compound | 198589 |
Last Modified | Nov 11 2021 |
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